Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate
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Overview
Description
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with a methyl group, attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-6-bromonicotinate and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of 2-methyl-6-bromonicotinate with 4-methylpiperazine, facilitated by a palladium catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of enzymes by binding to their active sites.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Methyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be compared with other similar compounds, such as:
Methyl 6-(4-methylpiperazin-1-yl)nicotinate: Lacks the additional methyl group at the 2-position.
Ethyl 2-methyl-6-(4-methylpiperazin-1-yl)nicotinate: Has an ethyl ester instead of a methyl ester.
Methyl 2-methyl-6-(4-piperazin-1-yl)nicotinate: Lacks the methyl group on the piperazine ring.
Uniqueness
This compound is unique due to the presence of both a methyl group on the piperazine ring and the nicotinate moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O2 |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-11(13(17)18-3)4-5-12(14-10)16-8-6-15(2)7-9-16/h4-5H,6-9H2,1-3H3 |
InChI Key |
XAGQOAJRSRSHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)OC |
Origin of Product |
United States |
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